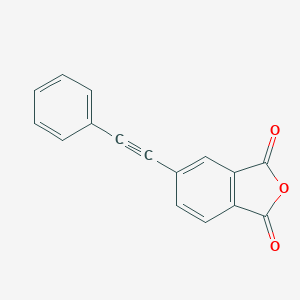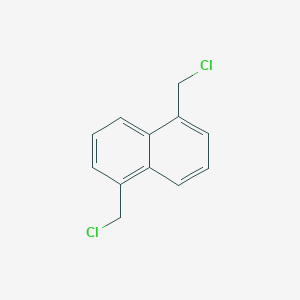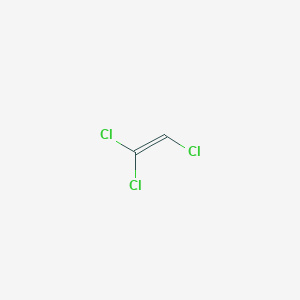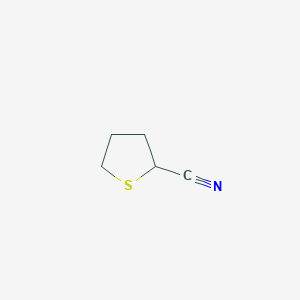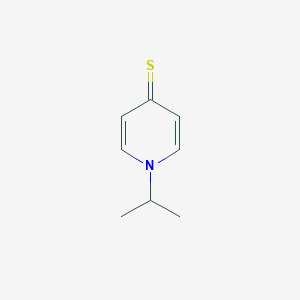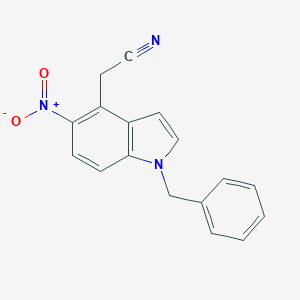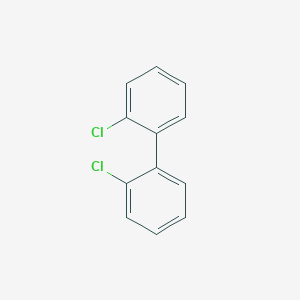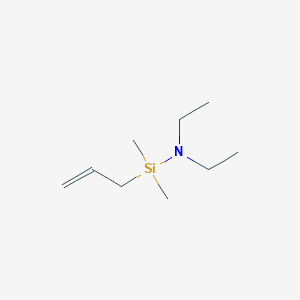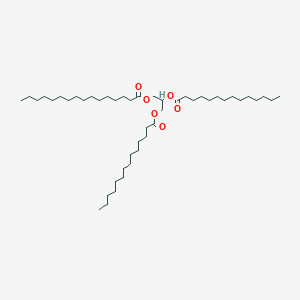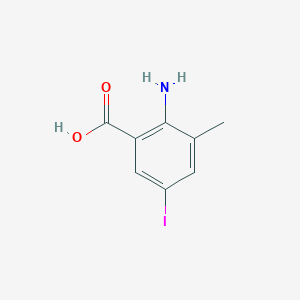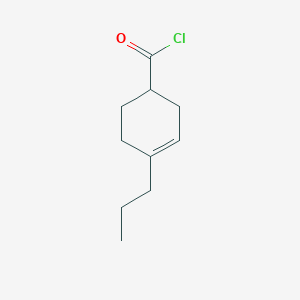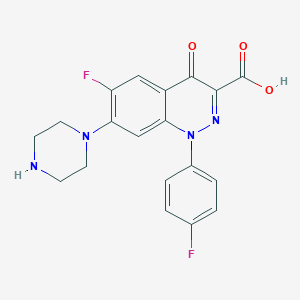
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid, also known as FFCC, is a synthetic compound that belongs to the class of cinnoline carboxylic acids. It has been extensively studied for its potential as an antibacterial agent and has shown promising results in various scientific research studies.
作用机制
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid exerts its antibacterial activity by inhibiting the activity of bacterial DNA gyrase, a type II topoisomerase enzyme that is essential for bacterial DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death.
生化和生理效应
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and is rapidly absorbed after oral administration.
实验室实验的优点和局限性
One of the major advantages of 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a variety of bacterial infections. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
Future research on 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could focus on the development of new synthetic methods for its production, the optimization of its antibacterial activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could be studied for its potential as an antifungal agent, as well as its activity against other types of bacteria.
合成方法
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid. Another method involves the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid under microwave irradiation.
科学研究应用
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been studied for its antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
属性
CAS 编号 |
114610-10-5 |
|---|---|
产品名称 |
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid |
分子式 |
C19H16F2N4O3 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylcinnoline-3-carboxylic acid |
InChI |
InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-15-10-16(24-7-5-22-6-8-24)14(21)9-13(15)18(26)17(23-25)19(27)28/h1-4,9-10,22H,5-8H2,(H,27,28) |
InChI 键 |
KXMZXXPBWSASJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
规范 SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
其他 CAS 编号 |
114610-10-5 |
同义词 |
1-(4-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid FPFPCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
